Muscarine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

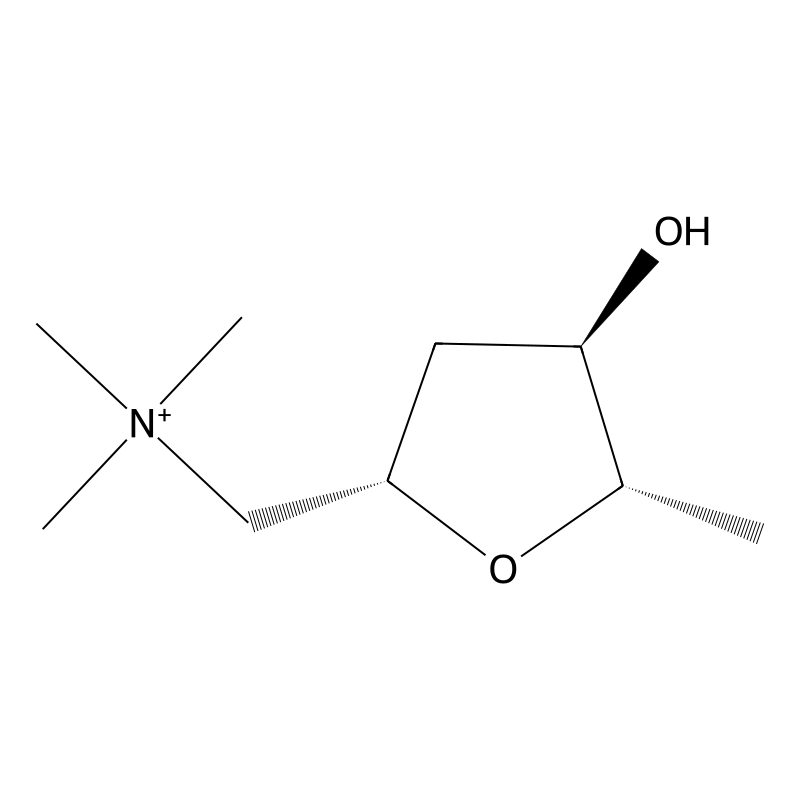

Muscarine is a toxic alkaloid first isolated from certain mushrooms, particularly from the genera Inocybe and Clitocybe. It is classified as a quaternary ammonium compound, with the chemical formula CHNO, and exists in four stereoisomeric forms: (+)-muscarine, (+)-epimuscarine, (-)-allo-muscarine, and (+)-epiallo-muscarine . Muscarine is notable for its ability to mimic the neurotransmitter acetylcholine, activating muscarinic receptors in the parasympathetic nervous system. This activation leads to various physiological effects, including increased salivation, bronchoconstriction, and bradycardia (slowed heart rate), which can be detrimental in cases of poisoning .

Key Reactions:- Binding to Muscarinic Receptors: Mimics acetylcholine.

- Activation of Phospholipase C: Increases intracellular calcium levels.

- Resistance to Metabolism: Not broken down by acetylcholinesterase.

Muscarine's biological activity is primarily linked to its interaction with muscarinic receptors (M1-M5), which are G-protein coupled receptors involved in various physiological processes. The activation of these receptors can lead to:

- Increased secretion of exocrine glands (e.g., saliva).

- Contraction of smooth muscle (e.g., bronchoconstriction).

- Bradycardia: Decreased heart rate due to M2 receptor activation in the heart.

Toxicological studies indicate that muscarine can cause severe symptoms such as convulsions, respiratory failure, and potentially death if ingested in sufficient quantities .

The synthesis of muscarine has been explored through various methods. One efficient synthetic route involves using S-(−)-ethyl lactate as a starting material. The process includes several steps:

- Conversion of ethyl lactate into a dichlorobenzyl ether.

- Reduction using diisobutylaluminium hydride.

- Formation of an aldehyde followed by treatment with allyl bromide and zinc powder.

- Cyclization and final treatment with trimethylamine to yield (+)-muscarine .

This method highlights the complexity involved in synthesizing muscarine while ensuring stereochemical integrity.

- Research on Cholinergic Systems: Understanding the role of muscarinic receptors in physiology and pathology.

- Toxicology Studies: Investigating mushroom poisoning mechanisms and developing antidotes.

Despite its toxicity, muscarine's unique properties make it a valuable tool for studying cholinergic signaling pathways .

Muscarine interacts predominantly with muscarinic acetylcholine receptors across various tissues. Studies have shown that:

- Different receptor subtypes (M1-M5) mediate distinct physiological responses.

- Muscarinic receptor agonists like muscarine can lead to hyperstimulation of cholinergic pathways, resulting in adverse effects such as excessive salivation or respiratory distress .

- Research has focused on understanding these interactions further, particularly how they can be modulated for therapeutic purposes.

Muscarine shares structural similarities with several other compounds that also interact with cholinergic systems. Below is a comparison highlighting its uniqueness:

| Compound | Structure Type | Primary Action | Unique Features |

|---|---|---|---|

| Acetylcholine | Endogenous neurotransmitter | Activates both nicotinic and muscarinic receptors | Natural neurotransmitter; rapidly metabolized |

| Atropine | Muscarinic antagonist | Blocks muscarinic receptors | Used clinically to treat bradycardia |

| Pilocarpine | Muscarinic agonist | Stimulates salivary secretion | Used therapeutically for dry mouth |

| Arecoline | Alkaloid from betel nut | Similar action on muscarinic receptors | Less toxic than muscarine |

Muscarine's distinct quaternary ammonium structure makes it less permeable across biological membranes compared to tertiary amines like acetylcholine and pilocarpine, limiting its central nervous system effects but enhancing its peripheral actions .

Muscarine demonstrates a complex and phylogenetically structured distribution across major basidiomycete lineages, with the highest concentrations and most widespread occurrence found within the Inocybaceae family [1] [2]. The alkaloid is present across multiple distantly related groups of mushroom-forming fungi, indicating both ancient origins and multiple independent evolutionary events [1] [3].

Table 1: Distribution of Muscarine Across Major Basidiomycete Lineages

| Taxonomic Group | Muscarine Status | Concentration Range | Representative Species |

|---|---|---|---|

| Inocybaceae - Inocybe clade | Positive (numerous species) | Variable, clinically significant | I. erubescens, I. rimosa |

| Inocybaceae - Pseudosperma clade | Positive (majority of species) | Clinically significant | I. rimosa, I. spuria |

| Inocybaceae - Nothocybe lineage | Positive (ancestral trait) | Not specified | Ambiguous Indian species |

| Inocybaceae - Mallocybe clade | Mixed (derived group positive) | Variable | I. agardhii, I. dulcamara |

| Inocybaceae - Inosperma clade | Mostly negative (3 positive) | Low to absent | I. erubescens, I. maculata |

| Inocybaceae - Auritella | Negative | Absent | A. brunnescens, A. serpentinocystis |

| Inocybaceae - Tubariomyces | Negative | Absent | T. inexpectatus |

| Clitocybe sensu lato | Positive (high concentrations) | Up to 1.6% dry weight | C. dealbata, C. rivulosa |

| Mycena species | Positive (dangerous levels) | Dangerous levels | M. pura |

| Entoloma species | Positive (dangerous levels) | Dangerous levels | E. rhodopolium |

| Amanita muscaria | Trace amounts only | 0.0003% fresh weight | A. muscaria |

Primary Distribution Patterns

Within the Inocybaceae, muscarine exhibits the most significant taxonomic concentration, with the compound serving as a shared derived trait for an inclusive clade containing three of the seven major lineages [1] [2]. The Inocybe clade (subgenus Inocybe) contains numerous muscarine-positive species, though notable exceptions exist including Inocybe appendiculata, Inocybe fraudans, Inocybe grammata, Inocybe granulosipes, Inocybe incarnata, Inocybe luteifolia, Inocybe nigrescens, Inocybe subexilis, Inocybe tahquamenonensis, Inocybe viscata, and Inocybe xanthomelas [1].

The Pseudosperma clade (section Rimosae sensu stricto) demonstrates high muscarine prevalence, with four of five assayed species testing positive, including Inocybe rimosa, Inocybe niveivelata, Inocybe sororia, and Inocybe spuria [1]. Only Inocybe perlata lacks muscarine within this well-studied group [1].

Secondary Muscarine-Producing Lineages

Beyond Inocybaceae, Clitocybe sensu lato represents another significant muscarine-producing lineage, with species such as Clitocybe dealbata and Clitocybe rivulosa containing concentrations up to 1.6% dry weight [4] [5]. Recent research has revealed that Clitocybe rivulosa stores muscarine primarily as 4'-phosphomuscarine, a less toxic precursor compound that releases active muscarine upon cellular damage [6] [7].

Mycena species also produce dangerous levels of muscarine [4] [8], with Mycena pura containing sufficient concentrations to cause severe poisoning [8]. Similarly, Entoloma species such as Entoloma rhodopolium contain muscarine in clinically significant amounts, causing severe vomiting, diarrhea, and abdominal cramps upon ingestion [9].

Trace Occurrence and Geographic Variations

Amanita muscaria, despite giving muscarine its name, contains only trace amounts averaging 0.0003% fresh weight [4] [10]. The pharmacologically more relevant compounds in this species are ibotenic acid and muscimol [10]. Harmless trace amounts have been detected in Boletus, Hygrocybe, Lactarius, and Russula species [4] [11].

Geographic sampling has revealed global distribution patterns, with muscarine-positive species confirmed from tropical regions including Guyana (Inocybe marginata), Thailand (Inocybe pileosulcata), and the Caribbean (Inocybe xerophytica) [1]. Temperate Australian and New Zealand species show mixed patterns, with Inocybe scissa containing the highest recorded muscarine concentrations among newly assayed specimens [1].

Evolutionary Patterns in Toxin Production Within Inocybaceae

The evolution of muscarine within Inocybaceae presents a complex pattern of multiple independent origins, ancestral conservation, and subsequent losses [1] [2]. Comprehensive phylogenetic analyses utilizing approximately 500 species have revealed that muscarine production is not ancestral for the entire family but represents a derived trait with ancient origins [1].

Table 2: Evolutionary Timeline of Muscarine Production in Inocybaceae

| Evolutionary Event | Time Period (Million Years Ago) | Affected Lineages | Geological Period |

|---|---|---|---|

| First muscarine evolution | ~60 | Ancestral to three major clades | Paleocene |

| Ancestral clade divergence | ~60 | Inocybe, Pseudosperma, Nothocybe | Paleocene |

| Recent muscarine losses | 10-20 | Multiple independent events | Miocene |

| First psilocybin transition | 10-20 | I. corydalina group | Miocene |

| Second psilocybin transition | 10-20 | I. aeruginascens | Miocene |

| Muscarine-free lineages established | Various periods | Auritella, Tubariomyces, others | Various |

Ancient Origins and Ancestral States

Muscarine initially evolved approximately 60 million years ago during the Paleocene epoch [1] [2]. This ancient origin coincides with the divergence of a large, inclusive clade containing three major lineages: the Inocybe clade, Pseudosperma clade, and Nothocybe lineage [1]. The common ancestor of these three lineages possessed muscarine biosynthetic capabilities, establishing it as a shared derived trait rather than an ancestral feature of the entire family [1].

Ancestral state reconstruction analyses document between 10 to 13 independent losses of muscarine across the family [1]. These losses occurred at various time points, with some representing ancient divergences and others occurring more recently during the Miocene epoch [1].

Phylogenetic Conservation and Multiple Origins

Statistical analyses demonstrate that muscarine distribution is phylogenetically conserved, meaning its taxonomic distribution is significantly more structured than would be expected by random chance [1] [2]. However, the compound has also evolved independently on multiple occasions, with statistical analyses firmly rejecting a single origin of muscarine-producing taxa [1].

The randomization test indicates that muscarine is significantly dependent on phylogeny (P<<0.001), confirming its phylogenetically conserved nature [1]. This conservation is particularly evident within the large inclusive clade where muscarine represents a highly conserved trait despite subsequent losses in some lineages [1].

Recent Evolutionary Transitions

Recent evolutionary events during the Miocene epoch (10-20 million years ago) include multiple independent losses of muscarine and the emergence of psilocybin-producing lineages [1] [2]. Importantly, muscarine and psilocybin are mutually exclusive compounds within Inocybaceae, never co-occurring in the same species [1].

The transition to psilocybin production appears to require prior loss of muscarine, with two independent psilocybin-producing lineages identified: one containing Inocybe tricolor, Inocybe haemacta, and the Inocybe corydalina group, and another containing Inocybe aeruginascens [1]. All known psilocybin-producing species are endemic to Europe [1].

Deeply Branching Lineages

Deeply branching lineages within Inocybaceae, including species of Auritella and Tubariomyces, consistently lack muscarine [1]. Australian species of Auritella brunnescens and Auritella serpentinocystis tested negative for muscarine, as did the Mediterranean species Tubariomyces inexpectatus [1]. This pattern supports the hypothesis that muscarine is not ancestral for the entire family but evolved after the divergence of these early lineages [1].

Geographic and Ecological Influences

Biogeographic patterns influence muscarine distribution, with previous studies showing strong geographic bias toward European and North American taxa [1]. Recent sampling from tropical and southern hemisphere regions has revealed that muscarine production extends globally, with positive species confirmed from diverse ecological niches including tropical rainforests, temperate deciduous forests, and Mediterranean scrublands [1] [12].

The ecological significance of these evolutionary patterns remains partially understood, but the ancient origin and subsequent conservation of muscarine within major Inocybaceae lineages suggests strong selective pressure for maintaining toxin production capabilities in certain ecological contexts [1].

Ecological Implications of Muscarine Biosynthesis

The biosynthesis of muscarine in basidiomycete fungi serves multiple ecological functions that extend beyond simple chemical defense, representing a sophisticated adaptation to complex environmental pressures and interspecific interactions [13] [14]. Recent research has illuminated the adaptive significance of muscarine production within fungal communities and broader ecosystem contexts [15] [16].

Table 3: Biosynthetic and Storage Forms of Muscarine

| Compound | Chemical Formula | Biological Activity | Natural Occurrence | Function |

|---|---|---|---|---|

| L-(+)-Muscarine | C9H20NO2+ | High muscarinic receptor affinity | Active form in most species | Neurotoxin/defense compound |

| 4'-Phosphomuscarine | C9H21NO5P (estimated) | Weak receptor affinity | Storage form in C. rivulosa, P. spectrale, I. nitidiuscula | Inactive storage precursor |

| Muscaridine | C9H20NO2+ | No muscarinic receptor activation | Co-occurring with muscarine | Unknown (no receptor activity) |

| Allo-muscarine | C9H20NO2+ | Lower potency than natural form | Synthetic/minor natural isomer | Reduced biological activity |

| Epi-muscarine | C9H20NO2+ | Lower potency than natural form | Synthetic/minor natural isomer | Reduced biological activity |

| Epiallo-muscarine | C9H20NO2+ | Lower potency than natural form | Synthetic/minor natural isomer | Reduced biological activity |

Chemical Defense and Predator Deterrence

Muscarine functions primarily as a chemical weapon against potential predators, particularly invertebrates that possess muscarinic acetylcholine receptors [1] [15]. Nematodes and insects are susceptible to muscarine intoxication, making the compound an effective anti-fungivory agent [1]. The selective pressure from invertebrate predation likely contributed to the evolutionary maintenance of muscarine biosynthetic pathways across multiple fungal lineages [13].

The recent discovery of 4'-phosphomuscarine as a storage form represents a sophisticated adaptation allowing fungi to maintain hidden toxicity [6] [7] [16]. This phosphorylated precursor remains biologically inactive until cellular damage triggers enzymatic release of active muscarine [6]. This mechanism provides enhanced protection because potential predators cannot detect the toxin until after consuming the fungus, when digestive processes activate the defensive compound [16] [17].

Interspecific Competition and Allelopathy

Muscarine production may serve allelopathic functions in competitive interactions with other microorganisms [14] [18]. Laboratory studies of basidiomycete cultures demonstrate that toxin biosynthesis can be enhanced up to 400-fold when fungi grow in the presence of antagonistic species [18]. This dramatic upregulation occurs before direct cellular contact, suggesting that diffusible signals trigger enhanced secondary metabolite production [18].

The increasing toxin concentrations in dual cultures ultimately create mycelium-free inhibition zones between competing fungi, or result in the death of less tolerant competitors [18]. This enhanced toxin synthesis involves de novo enzyme synthesis within secondary metabolic pathways, indicating active genetic regulation of defensive responses [18].

Ecosystem-Level Functions

Muscarine-producing basidiomycetes play crucial roles in carbon cycling and decomposition processes [19] [20]. Their chemical defenses allow them to persist longer in competitive environments, potentially influencing decomposition rates and nutrient cycling efficiency [13]. The ability to deter predation while maintaining decomposer functions provides ecological stability in forest ecosystems [21].

The global distribution of muscarine-producing species across diverse biomes suggests broad ecological utility [1]. Species from tropical rainforests (Inocybe marginata, Inocybe pileosulcata), temperate forests (numerous Inocybe species), and Mediterranean environments (Tubariomyces species, though muscarine-negative) demonstrate the adaptive flexibility of secondary metabolite strategies [1] [12].

Secondary Metabolite Integration

Muscarine biosynthesis is part of broader secondary metabolite networks that include various bioactive compounds [22] [14]. Basidiomycota secondary metabolomes differ from those of other fungal groups, with sesquiterpene synthases being the most abundant scaffold-generating enzymes [13]. The integration of muscarine production with other defensive compounds creates synergistic protective effects that enhance overall fungal fitness [14].

The mutual exclusivity of muscarine and psilocybin within Inocybaceae suggests metabolic trade-offs in secondary metabolite allocation [1]. The loss of muscarine appears to be a prerequisite for psilocybin evolution, indicating that biochemical constraints influence the evolution of chemical defense strategies [1].

Environmental Stress Responses

Muscarine production can be induced by environmental stresses, including physical damage, osmotic stress, and the presence of competing organisms [16] [17]. This inducible defense system allows fungi to allocate metabolic resources efficiently, producing expensive secondary metabolites only when threatened [14] [15].

The enzyme systems responsible for muscarine biosynthesis represent specialized adaptations that require significant energetic investment [6]. The evolutionary persistence of these pathways across approximately 60 million years indicates that the ecological benefits outweigh metabolic costs in appropriate environmental contexts [1] [2].

Conservation Implications

Understanding muscarine biosynthesis and its ecological functions has important implications for biodiversity conservation and ecosystem management [21]. The phylogenetic conservation of muscarine production within major basidiomycete lineages suggests that habitat preservation is crucial for maintaining these specialized metabolic capabilities [1] [13].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

MeSH Pharmacological Classification

Other CAS

Wikipedia

Dates

2: Lee MR, Dukan E, Milne I. Amanita muscaria (fly agaric): from a shamanistic hallucinogen to the search for acetylcholine. J R Coll Physicians Edinb. 2018 Mar;48(1):85-91. doi: 10.4997/JRCPE.2018.119. PubMed PMID: 29741535.

3: Yang H, Sun Q, Liang Y, Jiang Y, Li R, Ye J. Antinociception of the spirocyclopiperazinium salt compound LXM-15 via activating α7 nAChR and M4 mAChR and inhibiting CaMKIIα/cAMP/CREB/CGRP signalling pathway in mice. Regul Toxicol Pharmacol. 2018 Apr;94:108-114. doi: 10.1016/j.yrtph.2018.01.012. Epub 2018 Jan 17. PubMed PMID: 29353067.

4: Xu B, Deng H, Zhang X, Luo J, Zhang G, Zhang Z, Wang Y, Shan L. A novel Danshensu/tetramethylpyrazine derivative induces vasorelaxation on rat aorta and exerts cardioprotection in dogs. Eur J Pharmacol. 2018 Jan 5;818:158-166. doi: 10.1016/j.ejphar.2017.10.034. Epub 2017 Oct 21. PubMed PMID: 29066416.

5: Matsuoka H, Inoue M. Molecular mechanism for muscarinic M(1) receptor-mediated endocytosis of TWIK-related acid-sensitive K(+) 1 channels in rat adrenal medullary cells. J Physiol. 2017 Nov 15;595(22):6851-6867. doi: 10.1113/JP275039. Epub 2017 Oct 19. PubMed PMID: 28944482; PubMed Central PMCID: PMC5685824.

6: Cárdenas AM, Fernández-Olivares P, Díaz-Franulic I, González-Jamett AM, Shimahara T, Segura-Aguilar J, Caviedes R, Caviedes P. Knockdown of Myo-Inositol Transporter SMIT1 Normalizes Cholinergic and Glutamatergic Function in an Immortalized Cell Line Established from the Cerebral Cortex of a Trisomy 16 Fetal Mouse, an Animal Model of Human Trisomy 21 (Down Syndrome). Neurotox Res. 2017 Nov;32(4):614-623. doi: 10.1007/s12640-017-9775-0. Epub 2017 Jul 10. PubMed PMID: 28695546.

7: Dallagnol JCC, Orsato A, Ducatti DRB, Noseda MD, Duarte MER, Gonçalves AG. Aqueous semisynthesis of C-glycoside glycamines from agarose. Beilstein J Org Chem. 2017 Jun 23;13:1222-1229. doi: 10.3762/bjoc.13.121. eCollection 2017. PubMed PMID: 28694868; PubMed Central PMCID: PMC5496579.

8: Mitoh Y, Ueda H, Ichikawa H, Fujita M, Kobashi M, Matsuo R. Effects of cevimeline on excitability of parasympathetic preganglionic neurons in the superior salivatory nucleus of rats. Auton Neurosci. 2017 Sep;206:1-7. doi: 10.1016/j.autneu.2017.05.010. Epub 2017 May 30. PubMed PMID: 28600120.

9: Keshavarz M, Schwarz H, Hartmann P, Wiegand S, Skill M, Althaus M, Kummer W, Krasteva-Christ G. Caveolin-1: Functional Insights into Its Role in Muscarine- and Serotonin-Induced Smooth Muscle Constriction in Murine Airways. Front Physiol. 2017 May 15;8:295. doi: 10.3389/fphys.2017.00295. eCollection 2017. PubMed PMID: 28555112; PubMed Central PMCID: PMC5430063.

10: Doan UV, Mendez Rojas B, Kirby R. Unintentional ingestion of Cordyceps fungus-infected cicada nymphs causing ibotenic acid poisoning in Southern Vietnam. Clin Toxicol (Phila). 2017 Sep;55(8):893-896. doi: 10.1080/15563650.2017.1319066. Epub 2017 May 2. PubMed PMID: 28463017.

11: Tsentsevitsky AN, Kovyazina IV, Nurullin LF, Nikolsky EE. Muscarinic cholinoreceptors (M1-, M2-, M3- and M4-type) modulate the acetylcholine secretion in the frog neuromuscular junction. Neurosci Lett. 2017 May 10;649:62-69. doi: 10.1016/j.neulet.2017.04.015. Epub 2017 Apr 10. PubMed PMID: 28408330.

12: Vera J, Alcayaga J, Sanhueza M. Competition between Persistent Na(+) and Muscarine-Sensitive K(+) Currents Shapes Perithreshold Resonance and Spike Tuning in CA1 Pyramidal Neurons. Front Cell Neurosci. 2017 Mar 8;11:61. doi: 10.3389/fncel.2017.00061. eCollection 2017. PubMed PMID: 28337126; PubMed Central PMCID: PMC5340745.

13: Meng W, Wang S, Yao L, Zhang N, Li D. Muscarinic Receptors Are Responsible for the Cholinergic Modulation of Projection Neurons in the Song Production Brain Nucleus RA of Zebra Finches. Front Cell Neurosci. 2017 Feb 28;11:51. doi: 10.3389/fncel.2017.00051. eCollection 2017. PubMed PMID: 28293176; PubMed Central PMCID: PMC5329057.

14: Mir TA, Shinohara H. Two-Dimensional Surface Plasmon Resonance Imaging System for Cellular Analysis. Methods Mol Biol. 2017;1571:31-46. doi: 10.1007/978-1-4939-6848-0_3. PubMed PMID: 28281248.

15: Seljetun KO, von Krogh A. Acute Inocybe mushroom toxicosis in dogs: 5 cases (2010-2014). J Vet Emerg Crit Care (San Antonio). 2017 Mar;27(2):212-217. doi: 10.1111/vec.12567. Epub 2017 Feb 1. PubMed PMID: 28146341.

16: Konieczny V, Tovey SC, Mataragka S, Prole DL, Taylor CW. Cyclic AMP Recruits a Discrete Intracellular Ca(2+) Store by Unmasking Hypersensitive IP(3) Receptors. Cell Rep. 2017 Jan 17;18(3):711-722. doi: 10.1016/j.celrep.2016.12.058. PubMed PMID: 28099849; PubMed Central PMCID: PMC5276804.

17: Holt JC, Jordan PM, Lysakowski A, Shah A, Barsz K, Contini D. Muscarinic Acetylcholine Receptors and M-Currents Underlie Efferent-Mediated Slow Excitation in Calyx-Bearing Vestibular Afferents. J Neurosci. 2017 Feb 15;37(7):1873-1887. doi: 10.1523/JNEUROSCI.2322-16.2017. Epub 2017 Jan 16. PubMed PMID: 28093476; PubMed Central PMCID: PMC5320615.

18: Luo J, Liu YH, Luo W, Luo Z, Liu CT. β(2)-adrenoreceptor Inverse Agonist Down-regulates Muscarine Cholinergic Subtype-3 Receptor and Its Downstream Signal Pathways in Airway Smooth Muscle Cells in vitro. Sci Rep. 2017 Jan 4;7:39905. doi: 10.1038/srep39905. PubMed PMID: 28051147; PubMed Central PMCID: PMC5209700.

19: Ghezzi F, Corsini S, Nistri A. Electrophysiological characterization of the M-current in rat hypoglossal motoneurons. Neuroscience. 2017 Jan 6;340:62-75. doi: 10.1016/j.neuroscience.2016.10.048. Epub 2016 Oct 27. PubMed PMID: 27984184.

20: Jin Z. Muscarine, imidazole, oxazole and thiazole alkaloids. Nat Prod Rep. 2016 Oct 26;33(11):1268-1317. Review. PubMed PMID: 27714029.